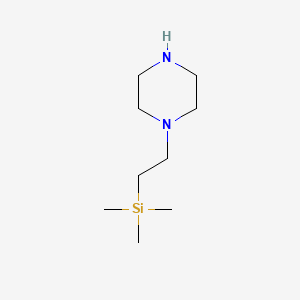
Trimethyl(2-piperazin-1-ylethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2-piperazin-1-ylethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 2-piperazin-1-ylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-piperazin-1-ylethyl)silane typically involves the reaction of 2-piperazin-1-ylethyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-piperazin-1-ylethyl chloride+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2-piperazin-1-ylethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Hydride donors like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
Trimethyl(2-piperazin-1-ylethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of Trimethyl(2-piperazin-1-ylethyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen and fluorine, making it useful in radical reactions and as a reducing agent. The piperazine ring can interact with biological molecules, potentially disrupting microbial cell membranes and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Another organosilicon compound with similar reducing properties.
Phenyltrimethylsilane: Contains a phenyl group instead of a piperazine ring, used in different synthetic applications.
Vinyltrimethylsilane: Contains a vinyl group, used in polymerization reactions.
Uniqueness
Trimethyl(2-piperazin-1-ylethyl)silane is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where both silicon and nitrogen functionalities are desired.
Propriétés
Formule moléculaire |
C9H22N2Si |
|---|---|
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
trimethyl(2-piperazin-1-ylethyl)silane |
InChI |
InChI=1S/C9H22N2Si/c1-12(2,3)9-8-11-6-4-10-5-7-11/h10H,4-9H2,1-3H3 |
Clé InChI |
YZMUQBFPTPKOMX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-Oxo-3-[[6-[trifluoracetylamino]hexyl]amino]-1-propenyl]uridine](/img/structure/B13827626.png)
![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
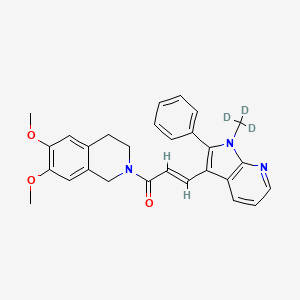

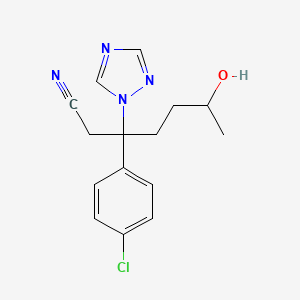
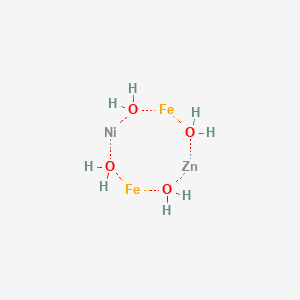
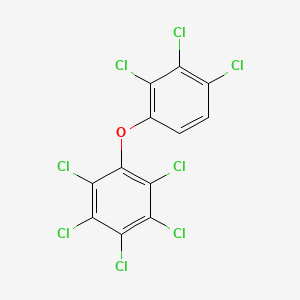
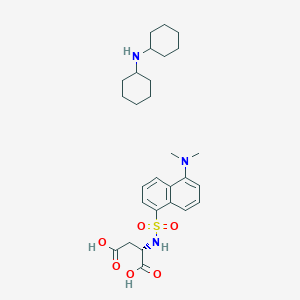

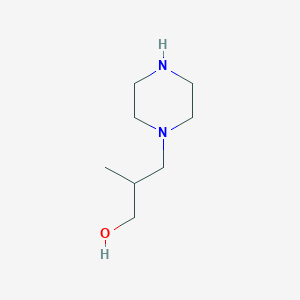
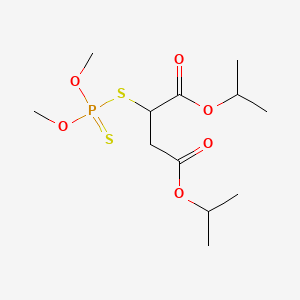
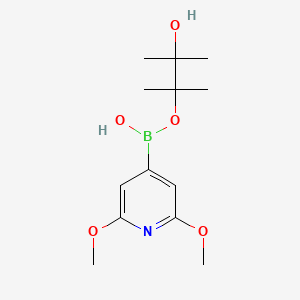
![[(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B13827690.png)
![(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13827695.png)
